molecular formula C7H5F3S B14019468 Methyl(2,3,4-trifluorophenyl)sulfane

Methyl(2,3,4-trifluorophenyl)sulfane

Cat. No.: B14019468
M. Wt: 178.18 g/mol
InChI Key: FQIQEJXGPPJKFX-UHFFFAOYSA-N
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Description

Methyl(2,3,4-trifluorophenyl)sulfane is an organosulfur compound with the molecular formula C7H5F3S It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2,3,4-trifluorophenyl)sulfane typically involves the introduction of a methylthio group to a trifluorobenzene derivative. One common method is the nucleophilic aromatic substitution reaction, where a trifluorobenzene compound reacts with a methylthiolate anion under basic conditions. The reaction can be carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl(2,3,4-trifluorophenyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The trifluorobenzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylated products.

    Substitution: Various substituted trifluorobenzene derivatives.

Scientific Research Applications

Methyl(2,3,4-trifluorophenyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group can impart desirable properties to target compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl(2,3,4-trifluorophenyl)sulfane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(2,4,5-trifluorophenyl)sulfane
  • Methyl(2,4,6-trifluorophenyl)sulfane
  • (2-(benzyloxy)-3,4,5-trifluorophenyl)(methyl)sulfane

Uniqueness

Methyl(2,3,4-trifluorophenyl)sulfane is unique due to the specific positioning of the fluorine atoms on the benzene ring. This arrangement can influence the compound’s reactivity and interaction with other molecules, making it distinct from other trifluorophenyl sulfane derivatives.

Properties

Molecular Formula

C7H5F3S

Molecular Weight

178.18 g/mol

IUPAC Name

1,2,3-trifluoro-4-methylsulfanylbenzene

InChI

InChI=1S/C7H5F3S/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3

InChI Key

FQIQEJXGPPJKFX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

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